![molecular formula C17H20ClN3O4S B5034443 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5034443.png)
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 by CHIR-99021 has been shown to have a number of biochemical and physiological effects, making it a valuable tool for studying these processes in vitro and in vivo.
作用機序
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide selectively inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a constitutively active kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of GSK-3 by this compound leads to the dephosphorylation and activation of downstream signaling pathways, resulting in a variety of cellular responses.
Biochemical and Physiological Effects:
In addition to its role in regulating stem cell self-renewal, cancer cell survival, and neuronal differentiation, this compound has been shown to have a number of other biochemical and physiological effects. These include regulation of glucose metabolism, regulation of insulin signaling, modulation of inflammatory responses, and regulation of circadian rhythms.
実験室実験の利点と制限
One of the main advantages of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide is its selectivity for GSK-3, which allows for more precise manipulation of downstream signaling pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate data interpretation.
将来の方向性
There are a number of potential future directions for research involving 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide. These include investigating its role in regulating other cellular processes, such as autophagy and apoptosis, as well as its potential therapeutic applications in various diseases, such as Alzheimer's disease and diabetes. Additionally, further optimization of the synthesis method and development of more potent and selective GSK-3 inhibitors could lead to new tools for investigating GSK-3-mediated signaling pathways.
合成法
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide was first synthesized by Pfizer researchers in 2008, and the synthesis method has since been optimized and improved by other groups. The most commonly used synthesis method involves the reaction of 2-amino-4-chlorophenol with isopropylamine and chlorosulfonic acid to form 2-chloro-4-[(isopropylamino)sulfonyl]phenol. This intermediate is then reacted with 4-pyridinemethanol and acetic anhydride to form this compound.
科学的研究の応用
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology research. In stem cell research, this compound has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by inhibiting GSK-3-mediated differentiation pathways. In cancer research, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting GSK-3-mediated DNA repair pathways. In neurobiology research, this compound has been shown to promote neuronal differentiation and survival by regulating GSK-3-mediated signaling pathways.
特性
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-12(2)21-26(23,24)14-3-4-16(15(18)9-14)25-11-17(22)20-10-13-5-7-19-8-6-13/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNCSXJOXUSLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5034369.png)
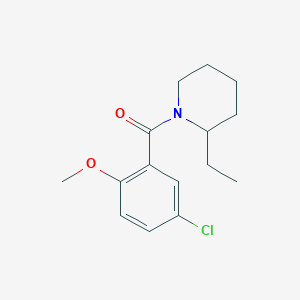
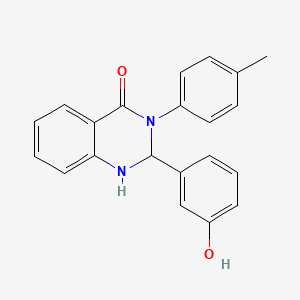
![1-(2-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5034390.png)
![4-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5034401.png)
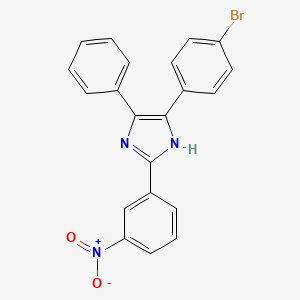
![1-[(3,4-dimethoxyphenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5034406.png)
![4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5034412.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034419.png)
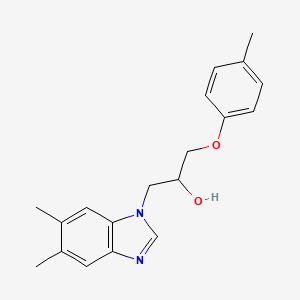
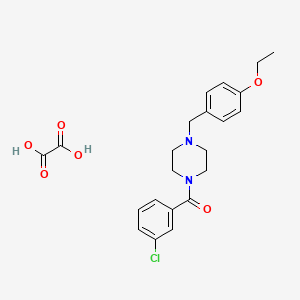
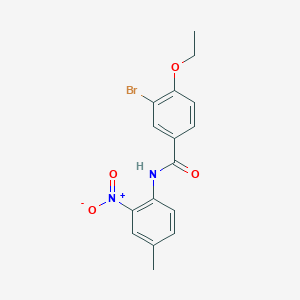
![2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5034449.png)
